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Compound of Interest

Compound Name: Brilliant Blue R250

Cat. No.: B10830497 Get Quote

An In-depth Examination of its Chemical Properties
and Applications in Protein Analysis
Coomassie Brilliant Blue R-250 is a synthetic triphenylmethane dye widely utilized in

biochemical research for the visualization and quantification of proteins. Its enduring popularity

stems from its sensitivity, simplicity of use, and compatibility with various analytical techniques.

This technical guide provides a detailed overview of the chemical properties of Coomassie

Brilliant Blue R-250, its mechanism of interaction with proteins, and standardized protocols for

its application in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and

protein quantification assays.

Core Chemical Properties
Coomassie Brilliant Blue R-250, also known by several synonyms including Brilliant Blue R and

Acid Blue 83, is an anionic dye.[1][2] Its chemical structure and fundamental properties are

summarized below.
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Property Value References

Chemical Formula C₄₅H₄₄N₃NaO₇S₂ [1][3][4][5]

Molecular Weight 825.97 g/mol [1][3][5]

CAS Number 6104-59-2 [1][2][4]

Appearance
Dark blue to purple crystalline

solid
[6]

Solubility
The solubility of Coomassie Brilliant Blue R-250 is a critical factor in the preparation of staining

solutions. It is sparingly soluble in water but readily dissolves in organic solvents, particularly

methanol and ethanol.[3][6] This property is leveraged in typical staining formulations which are

acidic, methanol- or ethanol-based solutions.

Solvent Solubility References

Water

Essentially insoluble in cold

water, slightly soluble in hot

water.[7] Soluble up to 10 mM.

[4] 20 g/L.[8]

[4][7][8]

Methanol Soluble [3]

Ethanol
Soluble (approximately 0.1

mg/ml)
[6]

DMSO
Soluble (approximately 10

mg/ml)
[6]

Dimethyl formamide
Soluble (approximately 2

mg/ml)
[6]

PBS (pH 7.2) Approximately 1 mg/ml [6]

Absorption Spectrum
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The absorption spectrum of Coomassie Brilliant Blue R-250 is pH-dependent. In acidic

solutions, the dye exists in a cationic, reddish-brown form. Upon binding to proteins, it

transitions to a stable, blue anionic form, resulting in a significant shift in its maximum

absorbance. This spectral shift is the fundamental principle behind its use in protein

visualization and quantification.

Condition Form Color
λmax
(Maximum
Absorbance)

References

Acidic solution

(unbound)
Cationic Reddish-brown ~465-470 nm [3][7][9]

Neutral solution

(pH 7, unbound)
Anionic Blue ~554-563 nm [5][10]

Bound to protein

(acidic)
Anionic Bright Blue ~560-575 nm [1]

In 0.01M citrate

buffer (pH 3.0,

unbound)

- - 555 nm [3][11]

In 0.01M citrate

buffer (pH 3.0,

protein-bound)

- - 549 nm [3][11]

Mechanism of Protein Staining
The interaction between Coomassie Brilliant Blue R-250 and proteins is a non-covalent

process driven primarily by electrostatic and van der Waals forces.[9] In an acidic staining

solution, the dye molecules are protonated and exist in a cationic state. Proteins, on the other

hand, carry a net positive charge at low pH due to the protonation of their basic amino acid

residues.

The negatively charged sulfonate groups on the dye molecule interact electrostatically with the

positively charged side chains of basic amino acids, predominantly arginine, lysine, and

histidine.[3][12] Hydrophobic interactions between the dye's aromatic rings and nonpolar
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regions of the protein also contribute to the stability of the protein-dye complex.[3] Upon

binding, the dye undergoes a conformational change, leading to the stabilization of its blue

anionic form, which is readily visible.[4]

Experimental Protocols
SDS-PAGE Gel Staining
This protocol describes a standard method for staining proteins in polyacrylamide gels following

electrophoresis.

Materials:

Fixing Solution: 50% methanol, 10% glacial acetic acid, 40% deionized water.

Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% methanol and 10%

acetic acid.[13] To prepare 1 liter, dissolve 1 g of Coomassie R-250 in 400 mL of methanol,

then add 100 mL of glacial acetic acid and 500 mL of deionized water.[14]

Destaining Solution: 10% ethanol, 7.5% acetic acid in deionized water.[13] Alternatively, a

solution of 5% methanol and 7.5% acetic acid can be used.[3]

Procedure:

Fixation: After electrophoresis, immerse the gel in an adequate volume of Fixing Solution.

Gently agitate for 30 minutes to 2 hours.[3] This step is crucial for precipitating the proteins

within the gel matrix and removing interfering substances like SDS.

Staining: Decant the fixing solution and add the Staining Solution. Ensure the gel is fully

submerged. Gently agitate for 2 to 4 hours at room temperature.[3] Staining can be

accelerated by heating in a microwave oven for about 1 minute.[13]

Destaining: Remove the staining solution and rinse the gel with deionized water.[13] Add the

Destaining Solution and gently agitate. Change the destaining solution every 1-2 hours until

the protein bands are clearly visible against a clear background.[3] The destaining process

can also be expedited with microwave heating.[13]
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Storage: Once sufficiently destained, the gel can be stored in a 7% acetic acid solution or

deionized water.

Post-Electrophoresis Staining Protocol

Polyacrylamide Gel Fixation
(50% Methanol, 10% Acetic Acid)

Staining
(0.1% CBB R-250 in 40% Methanol, 10% Acetic Acid)

 30 min - 2 hr 
Destaining

(10% Ethanol, 7.5% Acetic Acid)

 2 - 4 hr 
Storage

(7% Acetic Acid or Water)

 Until clear background 

Click to download full resolution via product page

Fig. 1: Workflow for SDS-PAGE gel staining with Coomassie Brilliant Blue R-250.

Protein Quantification (Bradford Assay)
While Coomassie Brilliant Blue G-250 is more commonly used for the Bradford assay due to its

colloidal properties, the R-250 variant can also be employed, although it is less conventional.

[15] The principle remains the same: the shift in absorbance upon protein binding is measured

to determine protein concentration. A standard curve is generated using a protein of known

concentration, such as bovine serum albumin (BSA).

Materials:

Bradford Reagent using G-250 (Recommended): Dissolve 100 mg of Coomassie Brilliant

Blue G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% phosphoric acid and bring the final

volume to 1 L with deionized water.[16][17]

Protein Standard: A series of known concentrations of a standard protein like Bovine Serum

Albumin (BSA) (e.g., 0.1 to 1.5 mg/mL).[18]

Spectrophotometer and cuvettes or a microplate reader.

Procedure:

Prepare Standards and Samples: Prepare a series of dilutions of the protein standard. Dilute

the unknown protein samples to fall within the linear range of the assay.
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Assay:

Pipette a small volume (e.g., 5-20 µL) of each standard and unknown sample into

separate test tubes or microplate wells.[16][19]

Add a larger volume (e.g., 1 mL) of the Bradford reagent to each tube/well and mix

thoroughly.[16]

Incubate at room temperature for at least 5 minutes.[16]

Measurement: Measure the absorbance of each sample at 595 nm.

Quantification: Generate a standard curve by plotting the absorbance of the standards

against their known concentrations. Use the standard curve to determine the concentration

of the unknown protein samples.
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Preparation

Assay Procedure

Data Analysis

Prepare Protein Standards (e.g., BSA)

Mix Samples/Standards with Bradford Reagent

Prepare Unknown Protein Samples

Incubate at Room Temperature

 ~5 min 

Measure Absorbance at 595 nm

Plot Standard Curve

Determine Unknown Concentration

Click to download full resolution via product page

Fig. 2: General workflow for a Bradford protein assay.

Conclusion
Coomassie Brilliant Blue R-250 remains an indispensable tool in the protein scientist's arsenal.

Its well-characterized chemical properties, straightforward staining mechanism, and robust
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performance in applications like SDS-PAGE make it a reliable and cost-effective choice for

protein analysis. While newer fluorescent stains offer higher sensitivity, the simplicity and

quantitative nature of Coomassie staining ensure its continued relevance in research, drug

development, and diagnostic laboratories.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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